An In-depth Technical Guide to the Synthesis and Properties of 4-((Cyclopropylamino)methyl)benzonitrile
An In-depth Technical Guide to the Synthesis and Properties of 4-((Cyclopropylamino)methyl)benzonitrile
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of the versatile chemical intermediate, 4-((Cyclopropylamino)methyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Cyclopropylamine and Benzonitrile Moieties in Drug Discovery
The molecular scaffold of 4-((Cyclopropylamino)methyl)benzonitrile incorporates two key pharmacophores that are of significant interest in medicinal chemistry: the cyclopropylamine group and the benzonitrile group. The cyclopropyl ring, a three-membered carbocycle, is a valuable structural motif known to enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[1][2] Its rigid nature can conformationally constrain a molecule, leading to a more favorable interaction with its biological target.[1] The benzonitrile moiety, an aromatic ring bearing a nitrile group, is also a common feature in many pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, influencing the electronic properties and binding interactions of a molecule.
The combination of these two pharmacophores in 4-((Cyclopropylamino)methyl)benzonitrile creates a versatile building block with potential applications in the development of novel therapeutics targeting a range of biological targets, including enzymes and receptors.[3][4]
Synthesis of 4-((Cyclopropylamino)methyl)benzonitrile: A Focus on Reductive Amination
The most direct and widely applicable method for the synthesis of 4-((Cyclopropylamino)methyl)benzonitrile is the reductive amination of 4-formylbenzonitrile with cyclopropylamine. This reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
"4-Formylbenzonitrile" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclopropylamine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Imine_Intermediate" [label="Imine Intermediate"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH(OAc)3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="4-((Cyclopropylamino)methyl)benzonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Formylbenzonitrile" -> "Imine_Intermediate"; "Cyclopropylamine" -> "Imine_Intermediate"; "Imine_Intermediate" -> "Final_Product"; "Reducing_Agent" -> "Final_Product" [label="Reduction"]; }
Figure 1: General workflow for the synthesis of 4-((Cyclopropylamino)methyl)benzonitrile via reductive amination.Causality Behind Experimental Choices
The choice of the reducing agent is critical for the success of the reductive amination. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation.[5][6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[6] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without the need for prior formation and isolation of the imine intermediate. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and facilitate the reaction.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
The following protocol is a representative procedure for the synthesis of 4-((Cyclopropylamino)methyl)benzonitrile based on established methods for reductive amination.[5][7]
Materials:
-
4-Formylbenzonitrile
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-formylbenzonitrile (1.0 equivalent) in DCE or DCM, add cyclopropylamine (1.1-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-((Cyclopropylamino)methyl)benzonitrile.
Physicochemical and Spectroscopic Properties
The properties of 4-((Cyclopropylamino)methyl)benzonitrile are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, comprehensive data for the free base may be limited in publicly available sources.
| Property | Value | Source |
| CAS Number | 953903-93-0 | [8][9] |
| Molecular Formula | C₁₁H₁₂N₂ | [10] |
| Molecular Weight | 172.23 g/mol | [10] |
| Appearance | Expected to be a solid or oil | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and methanol. | General knowledge |
| pKa | The amine is expected to be basic. | General knowledge |
Spectroscopic Characterization
The structural elucidation of 4-((Cyclopropylamino)methyl)benzonitrile is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, a singlet or multiplet for the benzylic methylene protons, a multiplet for the cyclopropyl methine proton, and multiplets for the cyclopropyl methylene protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the quaternary carbon of the nitrile group, the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclopropyl ring.[9][11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and N-H stretching for the secondary amine.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the cyclopropyl group or other characteristic fragments. The predicted m/z for the protonated molecule [M+H]⁺ is 173.1073.[10]
Potential Applications in Drug Development
The unique structural features of 4-((Cyclopropylamino)methyl)benzonitrile make it an attractive scaffold for the design of novel bioactive molecules. The cyclopropylamine moiety is present in a number of approved drugs and clinical candidates, where it often contributes to improved potency and metabolic stability.[1][2] The benzonitrile group is also a key component of various enzyme inhibitors and receptor modulators.[4]
"Scaffold" [label="4-((Cyclopropylamino)methyl)benzonitrile Scaffold", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme_Inhibition" [label="Enzyme Inhibition\n(e.g., Kinases, Proteases)"]; "Receptor_Binding" [label="Receptor Binding\n(e.g., GPCRs, Ion Channels)"]; "Lead_Optimization" [label="Lead Optimization in Drug Discovery"];
"Scaffold" -> "Enzyme_Inhibition"; "Scaffold" -> "Receptor_Binding"; "Enzyme_Inhibition" -> "Lead_Optimization"; "Receptor_Binding" -> "Lead_Optimization"; }
Figure 2: Potential applications of the 4-((Cyclopropylamino)methyl)benzonitrile scaffold in drug discovery.Derivatives of this scaffold could be explored for a variety of therapeutic targets. For instance, the secondary amine provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The benzonitrile group can engage in key interactions within a protein's active site. Potential areas of investigation for compounds derived from this scaffold include:
-
Enzyme Inhibition: The scaffold could be elaborated to target various enzymes, such as kinases, proteases, or histone-modifying enzymes, where the nitrile group might interact with active site residues.
-
Receptor Modulation: Derivatives could be designed to bind to G-protein coupled receptors (GPCRs) or ion channels, where the cyclopropylamine moiety can provide a rigid and defined orientation for optimal receptor engagement.
Conclusion
4-((Cyclopropylamino)methyl)benzonitrile is a valuable chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The combination of the metabolically stable and conformationally rigid cyclopropylamine moiety with the versatile benzonitrile group makes this scaffold a promising starting point for the development of novel therapeutic agents. Further investigation into the biological activities of derivatives based on this core structure is warranted.
References
-
Organic Syntheses. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available from: [Link]
- Myers, A. G. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem.1996, 61 (11), 3849–3862.
- Leclerc, E. et al. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chem.2013, 15, 2843-2850.
-
Royal Society of Chemistry. Electronic Supplementary Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Aldehydes with Amidines: A Strategy for the Synthesis of Quinolines". Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for "A mild and efficient method for the synthesis of aryl nitriles from aryl aldehydes". Available from: [Link]
-
PubChem. 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride. Available from: [Link]
- Google Patents. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]
- Google Patents. Process for the manufacture of cyclopropylamine.
- Google Patents. Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate.
-
National Institutes of Health. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Available from: [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
-
Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available from: [Link]
- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
NIST. Benzonitrile, 4-methyl-. Available from: [Link]
-
ResearchGate. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
-
Reddit. Reductive amination NaB(AcO)3. Available from: [Link]
-
Patsnap. Benzonitrile patented technology retrieval search results. Available from: [Link]
-
PubMed. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
-
PLOS. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available from: [Link]
-
PubMed. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Available from: [Link]
-
ResearchGate. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Available from: [Link]
-
PubMed. Observed drug-receptor association rates are governed by membrane affinity: the importance of establishing "micro-pharmacokinetic/pharmacodynamic relationships" at the β2-adrenoceptor. Available from: [Link]
-
MDPI. UHPLC-MS Chemical Fingerprinting and Antioxidant, Enzyme Inhibition, Anti-Inflammatory In Silico and Cytoprotective Activities of Cladonia chlorophaea and C. gracilis (Cladoniaceae) from Antarctica. Available from: [Link]
-
ChemSynthesis. 4-methylbenzonitrile. Available from: [Link]
-
MDPI. Chemical Composition, Antioxidant and Enzyme Inhibitory Activities of Onosma bourgaei and Onosma trachytricha and in Silico Molecular Docking Analysis of Dominant Compounds. Available from: [Link]
-
PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Available from: [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]
-
Stenutz. 4-methylbenzonitrile. Available from: [Link]9.php)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. rsc.org [rsc.org]
- 8. 4-[(cyclopropylamino)methyl]benzonitrile | 953903-93-0 [m.chemicalbook.com]
- 9. minio.scielo.br [minio.scielo.br]
- 10. PubChemLite - 4-[(cyclopropylamino)methyl]benzonitrile hydrochloride (C11H12N2) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
